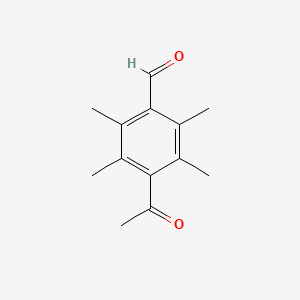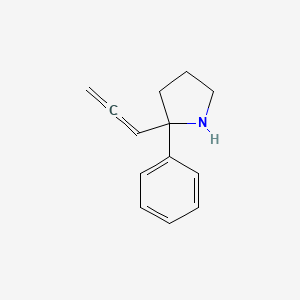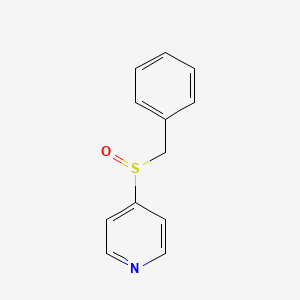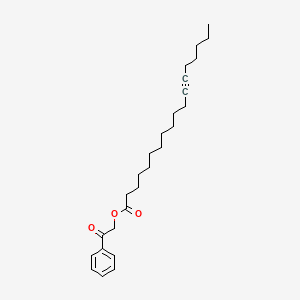
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and an acetyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-Acetyl-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Acetyl-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the reactivity of the compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the acetyl group. These effects modulate the compound’s behavior in electrophilic and nucleophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethylbenzaldehyde: Lacks the acetyl group, making it less reactive in certain acylation reactions.
3,5-Dimethylbenzaldehyde: Contains fewer methyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzaldehyde: Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of both the acetyl and multiple methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
88339-45-1 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-acetyl-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-7-9(3)13(11(5)15)10(4)8(2)12(7)6-14/h6H,1-5H3 |
Clé InChI |
ASFNDGWYQWFPLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C=O)C)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)


